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Tandutinib (also known as MLN518 or CT-53518) is a small molecule inhibitor with the chemical formula

C31H42N6O4 and a molecular weight of 562.703 g/mol [1]. Its IUPAC name is 4-{6-methoxy-7-[3-

(piperidin-1-yl)propoxy]quinazolin-4-yl}-N-[4-(propan-2-yloxy)phenyl]piperazine-1-carboxamide [1].

The compound features a quinazoline core, which is a privileged structure in kinase inhibitor design for its

ability to fit into the ATP-binding pocket of kinase enzymes [2] [3] [4]. Key structural features and their roles

are outlined in the table below.

Structural
Feature

Description & Role

Quinazoline Core Serves as the ATP-mimetic scaffold; binds to the hinge region of the kinase domain

[3] [4].

4-Anilino
Substituent

The N-phenylpiperazine-1-carboxamide group extends into hydrophobic back

pocket, contributing to potency and selectivity [3].

C-6 Methoxy
Group

A substituent on the quinazoline core that influences electron distribution and

molecular packing [2].

C-7 Alkoxy Chain A 3-(piperidin-1-yl)propoxy linker enhances solubility and provides a handle for

optimizing pharmacokinetic properties [2] [1].
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Tandutinib has a calculated logP of 4.52, indicating good membrane permeability, and a water solubility of

0.0753 mg/mL [1]. Its structure follows typical optimizations for quinazoline-based kinase inhibitors, where

substitutions at the C-6 and C-7 positions are leveraged to fine-tune drug-like properties, particularly oral

bioavailability [2].

Mechanism of Action and Signaling Pathways

Tandutinib is a potent, ATP-competitive inhibitor of Class III Receptor Tyrosine Kinases (RTKs) [5] [1]. It

primarily targets FLT3, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR) [1].

The primary mechanism involves binding to the intracellular kinase domain of these receptors, inhibiting

their autophosphorylation, and consequently shutting down downstream pro-survival and proliferative

signaling cascades [5] [6]. A key pathway impacted is the PI3K/Akt/mTOR axis, which is critically

involved in cell growth, metabolism, and resistance to apoptosis [5].

The following diagram illustrates the signaling pathway inhibition by Tandutinib.
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Diagram 1: Tandutinib inhibits Class III RTKs and downstream PI3K/Akt/mTOR signaling, leading to

reduced proliferation and increased apoptosis [5] [6].

Quantitative Pharmacological Profile

The following table summarizes the key enzymatic and cellular activities of Tandutinib.
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Parameter / Assay Result / Value Experimental Context

Primary Kinase
Targets (IC₅₀)

FLT3, c-Kit, PDGFR Selective against Class III RTKs; activity against a
wide range of other kinases is minimal [5] [1].

In Vitro Anti-
Proliferation

IC₅₀ ~25-50 µM HCT116, HT-29, SW480 colon cancer cell lines;
hexosaminidase assay [5].

In Vivo Efficacy Significant tumor growth
suppression

HCT116 xenograft model in mice; intraperitoneal
administration [5].

Apoptosis
Induction

Increased caspase-3/7
activity, ↑ Bax/Bcl-2 ratio

HCT116 cells; Apo-one Homogeneous Caspase-
3/7 Assay kit [5].

Anti-Angiogenic
Effect

Reduced CD31+ blood
vessels, ↓ VEGF

expression

HCT116 xenograft tumor tissues;
immunohistochemistry [5].

Detailed Experimental Protocols

For researchers seeking to replicate or adapt key experiments, here are the methodologies from foundational

studies.

In Vitro Cell Proliferation Assay (Hexosaminidase Assay) [5]

Cell Seeding: Seed colon cancer cells (e.g., HCT116, HT-29, SW480) in 96-well plates and allow
them to adhere overnight.

Treatment: Treat cells with a dose range of Tandutinib (e.g., 0-50 µM) in culture medium containing
10% FBS.

Incubation & Measurement: Incubate for the desired period (e.g., 48-72 hours). Cell proliferation is
quantified using the hexosaminidase assay, which measures enzyme activity as a surrogate for cell

number.
Data Analysis: Absorbance is measured with a spectrophotometer, and the percentage of

proliferation is calculated relative to untreated control cells to determine IC₅₀ values.
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Colony Formation Assay [5]

Low-Density Seeding: Seed a low number of viable cells (e.g., 500 cells per well) in 6-well dishes.
Treatment Phase: Treat the cells with Tandutinib (e.g., 25 µM) for 48 hours.

Clonal Expansion: Remove the drug-containing medium and replace it with fresh medium. Incubate
the cells for an additional 10-14 days to allow for colony formation from single cells.

Staining & Quantification: Fix the colonies with formalin and stain with Crystal Violet. The number
and size of colonies in treated groups are compared to the untreated control to assess long-term

clonogenic survival.

In Vivo Xenograft Efficacy Study [5]

Tumor Implantation: Implant human colon cancer cells (e.g., HCT116) subcutaneously into
immunodeficient mice.

Group Randomization & Dosing: Randomize mice into control and treatment groups once tumors
are palpable. Administer Tandutinib via intraperitoneal injection.

Tumor Monitoring: Measure tumor volumes regularly using calipers.
Endpoint Analysis: At the end of the study, harvest tumors. A portion of the tumor tissue can be

homogenized for protein analysis via Western blotting to assess inhibition of c-Kit, p-Akt, and p-
mTOR. Another portion is formalin-fixed for immunohistochemical staining of markers like CD31 (for

microvessel density) and VEGF.

The workflow for these key experiments is summarized below.
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Diagram 2: A consolidated workflow for key in vitro and in vivo experiments to evaluate Tandutinib's

efficacy [5].

Research Applications and Recent Developments

While initially developed for Acute Myelogenous Leukemia (AML) [1], research has uncovered potential in

solid tumors and explored methods to overcome delivery challenges.

Oncology Indications: Preclinical studies demonstrate efficacy in colon cancer models via inhibition

of the Akt/mTOR pathway [5] [6]. Its targets (PDGFR, c-Kit) are also relevant in glioblastoma (GBM)
[7] [8].

Overcoming Drug Delivery Barriers: A significant challenge for CNS malignancies like GBM is the
Blood-Brain Barrier (BBB). Recent work has focused on formulating Tandutinib into esterase-
responsive prodrug nanoparticles (e.g., proTan). These AMD3100-modified PLGA nanoparticles
showed optimized size and significantly improved intracranial drug delivery and treatment efficacy in

a GBM mouse model [8].
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Conclusion

Tandutinib represents a classic example of a rationally designed quinazoline-based kinase inhibitor. Its

well-defined structure-activity relationship, clear mechanism of action against the PI3K/Akt/mTOR pathway,

and robust experimental validation make it a valuable tool compound and a testament to targeted cancer

therapy development. Ongoing research into new formulations, such as nanoparticle-based delivery systems,

continues to explore its full therapeutic potential, particularly for hard-to-treat cancers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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